Diethyl cyclopropylmalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Cyclopropane Derivatives

DECM serves as a valuable precursor for the synthesis of diverse cyclopropane derivatives. Through a reaction known as the Michael reaction, DECM reacts with various nucleophiles, introducing functional groups adjacent to the cyclopropane ring. Subsequent transformations can further modify these functionalities, leading to a wide range of complex cyclopropane-containing molecules.

Construction of Polycyclic Compounds

DECM holds potential in constructing more intricate structures like polycyclic compounds, which possess multiple ring systems. Cyclization reactions involving DECM can lead to the formation of various ring structures fused to the cyclopropane ring. This approach allows for the synthesis of complex organic molecules with specific functionalities and potential applications in medicinal chemistry or materials science.

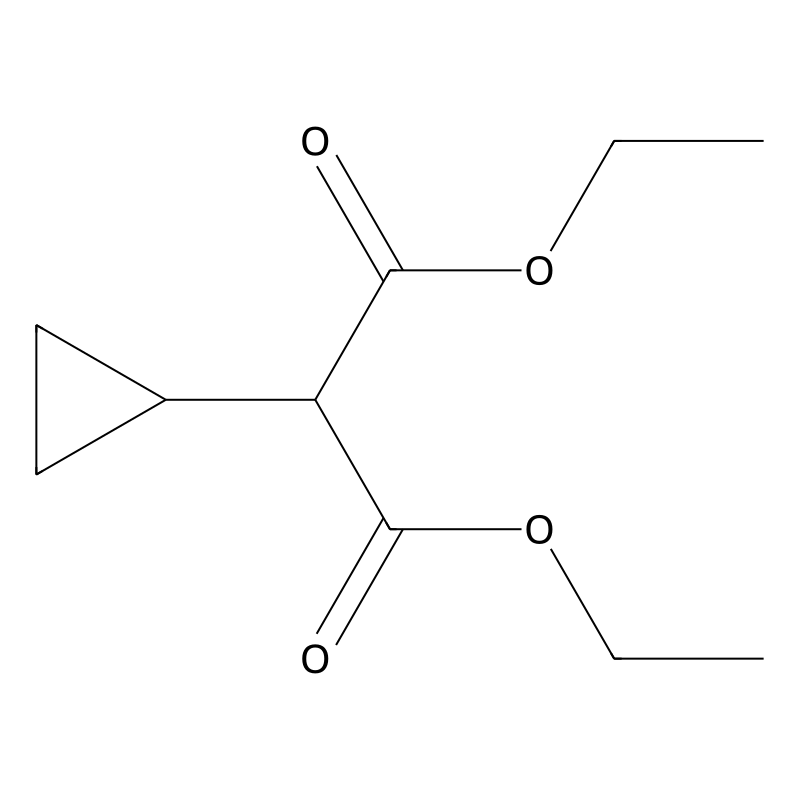

Diethyl cyclopropylmalonate is an organic compound classified as a malonate derivative. It features a cyclopropyl group attached to the malonate structure, which consists of two ethyl ester groups connected to a central malonic acid framework. The molecular formula for diethyl cyclopropylmalonate is , and it has a molecular weight of 200.23 g/mol. This compound is characterized by its unique cyclopropyl substituent, which can influence its chemical reactivity and biological properties.

- Flammability: Esters are generally flammable. DECM is likely flammable and should be kept away from heat sources and open flames.

- Eye and skin irritation: Esters can cause irritation upon contact with eyes and skin. Standard personal protective equipment (PPE) like gloves, safety glasses, and lab coat should be worn when handling DECM.

- Malonic Ester Synthesis: The compound can be deprotonated to form a carbanion, which can then undergo alkylation with electrophiles, leading to substituted acetic acids upon decarboxylation.

- Claisen Condensation: As with many esters, diethyl cyclopropylmalonate can undergo Claisen condensation reactions, allowing for the formation of larger carbon skeletons.

- Bromination: The compound can be brominated at the alpha position relative to the ester groups, facilitating further synthetic modifications.

These reactions highlight diethyl cyclopropylmalonate's versatility as a synthetic intermediate in organic chemistry.

Diethyl cyclopropylmalonate can be synthesized through several methods:

- Alkylation of Malonic Acid Derivatives: Starting from diethyl malonate, a cyclopropyl halide can be used in an alkylation reaction to introduce the cyclopropyl group.

- Direct Esterification: Cyclopropylmalonic acid can be esterified with ethanol in the presence of an acid catalyst to yield diethyl cyclopropylmalonate.

- Cyclopropanation Reactions: Utilizing diazo compounds or other reagents that facilitate the formation of cyclopropane rings on malonic acid derivatives.

These methods provide synthetic routes to produce diethyl cyclopropylmalonate efficiently.

Diethyl cyclopropylmalonate has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a precursor for developing novel pharmaceutical agents.

- Synthetic Chemistry: It acts as an important intermediate in organic synthesis, particularly in creating complex molecules through various transformations.

- Flavoring Agents: Similar compounds are often explored for their potential use in flavoring and fragrance formulations due to their pleasant aromatic profiles.

Interaction studies involving diethyl cyclopropylmalonate could focus on its reactivity with nucleophiles or electrophiles in synthetic pathways. Additionally, its interactions with biological macromolecules could provide insights into its potential therapeutic effects or toxicity profiles. Research into its binding affinity with specific receptors or enzymes would enhance understanding of its biological relevance.

Diethyl cyclopropylmalonate shares similarities with several other compounds that contain malonate or cyclopropane functionalities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl malonate | Malonate derivative | Lacks cyclic structure; widely used in synthesis |

| Diethyl azodicarboxylate | Aza-dicarboxylic acid | Strong electron acceptor; used in Mitsunobu reaction |

| Diethyl 2-cyclobutylmalonate | Cyclobutane derivative | Similar cyclic structure; different ring size |

| Diethyl 2-methylmalonate | Methyl-substituted malonate | Simple substitution; lacks cyclic complexity |

These comparisons illustrate how diethyl cyclopropylmalonate stands out due to its unique cyclopropane ring, which may impart distinct chemical properties and potential biological activities compared to other similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant